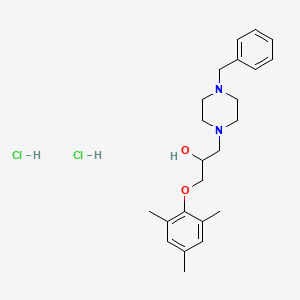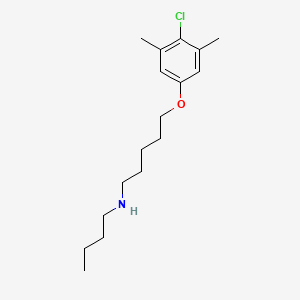![molecular formula C27H25NO5 B5218317 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate](/img/structure/B5218317.png)
1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate is a synthetic compound that belongs to the family of pyrrolidine carboxylates. This compound is widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, pharmacology, and chemistry.
Mechanism of Action
The exact mechanism of action of 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate is not fully understood. However, it has been shown to bind to opioid receptors in the brain and spinal cord, leading to the activation of signaling pathways that result in the modulation of pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate is its high potency and selectivity for opioid receptors. This makes it a valuable tool for studying the mechanism of action of opioids and for developing new opioid-based drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate. One area of interest is the development of new opioid-based drugs that are more effective and less addictive than current drugs. Another area of interest is the development of new anti-inflammatory and antitumor drugs based on the structure of this compound. Finally, there is potential for further research into the mechanism of action of this compound and its effects on the immune system and cancer cells.
Synthesis Methods
The synthesis of 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate involves the reaction of benzylamine, ethyl 2-bromo-2-phenylacetate, and 4-biphenylcarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is obtained as a white solid after purification by recrystallization.
Scientific Research Applications
1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, analgesic, and antitumor properties. In pharmacology, it has been used as a ligand for opioid receptors and as a tool for studying the mechanism of action of opioids. In chemistry, it has been used as a building block for the synthesis of other compounds.
properties
IUPAC Name |
1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-25(23-15-13-22(14-16-23)21-10-5-2-6-11-21)19-32-26(30)24-12-7-17-28(24)27(31)33-18-20-8-3-1-4-9-20/h1-6,8-11,13-16,24H,7,12,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKBYWBQURJCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)
![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)
![ethyl 2-methyl-4-[(2-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5218289.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)

![4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5218302.png)
